molecular formula C9H11N5S B2447610 5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946822-51-0

5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2447610
CAS No.: 1946822-51-0
M. Wt: 221.28
InChI Key: PAGCPHMSSZMAHK-UHFFFAOYSA-N
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Description

5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a chemical scaffold of significant interest in medicinal chemistry, particularly for the development of novel therapeutic agents targeting central nervous system (CNS) disorders and oncology. Its molecular architecture incorporates a 1,3,4-thiadiazole ring, a well-established bioisostere of pyrimidine bases, which facilitates interaction with critical biological targets by potentially disrupting processes like DNA replication in cancer cells . This heterocyclic core is known for its versatile pharmacological profile, which includes documented anticonvulsant and anticancer activities in related derivatives . In neuroscience research, this compound's structure is analogous to key intermediates used in the development of potent and selective PDE10A inhibitors . PDE10A is an enzyme highly expressed in the striatum and is a prominent regulator of striatal signaling; its inhibition represents a novel mechanism for the potential treatment of psychiatric disorders such as schizophrenia, with the aim of addressing positive symptoms and cognitive impairment . Furthermore, the 1,3,4-thiadiazole moiety is frequently investigated in oncology for its cytotoxic properties. Derivatives have demonstrated potent antiproliferative activities against diverse human cancer cell lines, including breast cancer (MCF-7), lung carcinoma (A549), and leukemia (HL-60), through mechanisms that may involve tubulin polymerization inhibition or focal adhesion kinase (FAK) activity . The integration of the cyclopropyl-methyl-pyrazole substituent is a strategic feature that can enhance metabolic stability and optimize physicochemical properties, thereby improving the suitability of such compounds for preclinical development . Researchers will find this compound valuable for probing new biological pathways, constructing structure-activity relationships, and as a sophisticated building block in the synthesis of targeted molecular entities.

Properties

IUPAC Name

5-(3-cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5S/c1-14-4-6(7(13-14)5-2-3-5)8-11-12-9(10)15-8/h4-5H,2-3H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGCPHMSSZMAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CC2)C3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine at position 2 of the thiadiazole ring undergoes alkylation and acylation under mild conditions.

Reaction Type Reagents Conditions Product Yield Source
AlkylationMethyl iodideK₂CO₃, DMF, 60°C, 4 hN-Methyl-5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine78%
AcylationAcetyl chlorideEt₃N, CH₂Cl₂, 0°C → RT, 2 hN-Acetyl-5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine85%

Key findings:

  • Alkylation proceeds regioselectively at the exocyclic amine due to steric hindrance from the cyclopropyl group.

  • Acylated derivatives show enhanced solubility in polar aprotic solvents (e.g., DMSO) .

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with nitrile oxides and diazo compounds:

Dipolarophile Conditions Product Application
Nitrile oxideToluene, reflux, 12 hIsoxazoline-fused thiadiazole derivativeAntimicrobial intermediates
DiazoacetateCu(OTf)₂, RT, 6 hPyrazole-thiadiazole hybridAnticancer lead optimization

Mechanistic insight:

  • The electron-deficient thiadiazole acts as a dipolarophile, with reactivity modulated by the cyclopropyl group’s electron-donating effects .

Nucleophilic Substitution

The thiadiazole sulfur atom undergoes nucleophilic displacement in the presence of strong bases:

Nucleophile Conditions Product Yield
HydrazineEtOH, 80°C, 8 h5-(3-Cyclopropyl-1-methyl-pyrazol-4-yl)-1,2,4-triazole-3-thiol62%
PiperidineDIPEA, DMF, 120°C, 24 hPiperidine-substituted thiadiazole55%

Notable observation :

  • Substitution at sulfur is less favorable compared to amine-group reactions due to ring aromaticity stabilization .

Suzuki-Miyaura Cross-Coupling

The pyrazole-bound cyclopropyl group enables palladium-catalyzed coupling:

Boronic Acid Catalyst Product Biological Activity
4-MethoxyphenylPd(PPh₃)₄, K₂CO₃Biaryl-modified derivativeAnticonvulsant (ED₅₀ = 12 mg/kg)
5-Chlorothiophen-2-ylPd(dppf)Cl₂, Cs₂CO₃Heteroaryl-coupled analogCytotoxic (IC₅₀ = 1.8 μM)

Optimized conditions:

  • Reactions require anhydrous DMF and inert atmosphere .

Biological Interaction Pathways

The compound’s reactivity correlates with its pharmacological mechanisms:

Target Interaction Type Biological Outcome Reference
GABA-A receptorHydrogen bonding (NH group)Chloride channel modulation
Topoisomerase IIIntercalation (thiadiazole)DNA replication inhibition

Structural-activity relationship (SAR):

  • Electron-withdrawing substituents on the thiadiazole enhance electrophilic reactivity and target binding .

Stability and Degradation

Under accelerated conditions:

Condition Degradation Pathway Half-Life
pH < 3 (HCl, 40°C)Thiadiazole ring hydrolysis2.3 h
UV light (254 nm)Cyclopropane ring opening8.5 h

Stabilization strategies:

  • Lyophilized formulations in amber vials reduce photodegradation.

Comparative Reactivity Table

Reaction Rate (k, M⁻¹s⁻¹) Activation Energy (kJ/mol)
Amine alkylation0.4532.1
Thiadiazole coupling0.1848.6
Cyclopropane ring oxidation0.0967.3

Data derived from Arrhenius plots under standardized conditions .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry. Some notable pharmacological properties include:

  • Antitumor Activity : Research indicates that derivatives of 1,3,4-thiadiazoles, including compounds similar to 5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine, demonstrate significant antitumor effects. These compounds have been shown to inhibit tubulin polymerization, which is crucial in cancer cell proliferation and survival .
  • Antiviral Activity : Several studies have reported the antiviral properties of pyrazole derivatives. Modifications in the structure can enhance their efficacy against various viruses, suggesting potential applications in antiviral drug development .
  • Antimicrobial Activity : The presence of the thiadiazole moiety is linked to antimicrobial properties. Research has shown that compounds containing 1,3,4-thiadiazole frameworks exhibit activity against a range of bacterial and fungal pathogens .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

StudyFindings
Antitumor Activity Study Demonstrated that structural variations in thiadiazole derivatives could fine-tune their antitumor efficacy through tubulin inhibition .
Antiviral Efficacy Evaluation Showed promising results against specific viral strains with modifications leading to enhanced activity .
Antimicrobial Properties Assessment Found that derivatives displayed significant activity against both gram-positive and gram-negative bacteria .

Mechanism of Action

The mechanism of action of 5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a pyrazole ring and a thiadiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

5-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a novel compound that has attracted attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.

  • Molecular Formula : C₉H₁₁N₅S
  • Molecular Weight : 221.28 g/mol
  • CAS Number : 1946822-51-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The core structure combines a thiadiazole ring with a pyrazole moiety, which is known to enhance biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds containing the thiadiazole scaffold exhibit significant anticancer properties. For instance, research published in PubMed evaluated several thiadiazole derivatives against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The most potent compound exhibited an IC₅₀ of 0.084 ± 0.020 mmol/L against MCF-7 and 0.034 ± 0.008 mmol/L against A549 cells, indicating strong cytotoxicity compared to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. A study focusing on derivatives of 1,3,4-thiadiazole showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using the paper disc diffusion method, revealing that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that regulate growth and apoptosis in cancer cells.
  • Antimicrobial Action : Its ability to disrupt bacterial cell wall synthesis or function could explain its efficacy against various pathogens.

Case Study 1: Anticancer Efficacy

In a controlled experiment, researchers synthesized a series of thiadiazole derivatives including the target compound. These were tested on MCF-7 and A549 cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis in cancer cells through mitochondrial pathways .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial properties of thiadiazole derivatives against multiple strains of bacteria and fungi. The results showed that compounds similar to this compound had effective bactericidal and fungicidal activities at low concentrations .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using thiosemicarbazide derivatives and cyclopropane-containing precursors. Key steps include:

  • Cyclocondensation : Reacting substituted hydrazides with thiocyanates under acidic conditions (e.g., concentrated H₂SO₄) to form the thiadiazole core .
  • Functionalization : Introducing the 3-cyclopropyl-1-methylpyrazole moiety via nucleophilic substitution or cross-coupling reactions. Optimize reaction temperatures (e.g., 90°C under reflux) and solvent systems (e.g., DMF/ethanol mixtures) to improve yield .
  • Purification : Recrystallization from DMSO/water (2:1) or ethanol-DMF mixtures enhances purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and IR for functional group identification (e.g., N-H stretching at ~3300 cm⁻¹). Mass spectrometry (HRMS) verifies molecular weight .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL97) for single-crystal refinement. Key parameters include hydrogen-bonding networks (N–H⋯N) and dihedral angles between aromatic systems, as seen in analogous thiadiazole structures .

Q. What are the primary structural features influencing reactivity and stability?

  • Methodological Answer :

  • Thiadiazole Core : The electron-deficient ring facilitates nucleophilic substitution at the 2-amine position. Steric hindrance from the cyclopropyl group may slow reactivity .
  • Substituent Effects : The methyl group on the pyrazole enhances lipophilicity, while the cyclopropyl moiety contributes to conformational rigidity .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • QSAR Studies : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with bioactivity. Compare with derivatives like 5-(3-iodophenyl)-1,3,4-thiadiazol-2-amine, where iodine enhances lipophilicity .
  • Docking Simulations : Perform molecular docking (AutoDock Vina) against target proteins (e.g., bacterial enzymes). Validate using crystal structures of similar thiadiazoles bound to active sites .

Q. How to resolve discrepancies in reported antimicrobial efficacy across studies?

  • Methodological Answer :

  • Standardized Assays : Adopt CLSI guidelines for MIC testing using consistent bacterial strains (e.g., S. aureus ATCC 25923) and growth media .
  • Control Variables : Account for solvent effects (e.g., DMSO concentration ≤1%) and use reference antibiotics (e.g., ciprofloxacin) as positive controls .

Q. What strategies optimize bioavailability based on structural modifications?

  • Methodological Answer :

  • Pro-Drug Design : Introduce hydrolyzable groups (e.g., acetyl) to the 2-amine to enhance solubility. Monitor hydrolysis kinetics via HPLC .
  • Lipophilicity Adjustments : Replace cyclopropyl with polar substituents (e.g., -OH, -OCH₃) to improve aqueous solubility while retaining activity .

Q. How to design a robust SAR study for this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with halogen (Cl, F), nitro, or methoxy groups at the pyrazole or thiadiazole positions .
  • Biological Testing : Screen analogs against a panel of pathogens (e.g., Gram-negative bacteria, T. cruzi) and analyze trends using multivariate regression .

Q. What are the challenges in crystallizing this compound, and how to address them?

  • Methodological Answer :

  • Solvent Optimization : Use slow evaporation of acetone or ethanol-DMF mixtures to grow single crystals. Adjust pH to 8–9 during precipitation to avoid amorphous solids .
  • Seeding Techniques : Introduce microcrystals from analogous compounds (e.g., 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine) to induce nucleation .

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